ETHYL 1-{4-[BIS(PROPAN-2-YL)AMINO]-6-[4-(ETHOXYCARBONYL)-5-METHYL-1H-1,2,3-TRIAZOL-1-YL]-1,3,5-TRIAZIN-2-YL}-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Overview
Description
Diethyl 1,1’-[6-(diisopropylamino)-1,3,5-triazine-2,4-diyl]bis(5-methyl-1H-1,2,3-triazole-4-carboxylate) is a complex organic compound featuring a triazine core linked to two triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,1’-[6-(diisopropylamino)-1,3,5-triazine-2,4-diyl]bis(5-methyl-1H-1,2,3-triazole-4-carboxylate) typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and diisopropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,1’-[6-(diisopropylamino)-1,3,5-triazine-2,4-diyl]bis(5-methyl-1H-1,2,3-triazole-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine or triazole rings .
Scientific Research Applications
Diethyl 1,1’-[6-(diisopropylamino)-1,3,5-triazine-2,4-diyl]bis(5-methyl-1H-1,2,3-triazole-4-carboxylate) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of diethyl 1,1’-[6-(diisopropylamino)-1,3,5-triazine-2,4-diyl]bis(5-methyl-1H-1,2,3-triazole-4-carboxylate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole derivative with similar chemical properties.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate:
Uniqueness
Diethyl 1,1’-[6-(diisopropylamino)-1,3,5-triazine-2,4-diyl]bis(5-methyl-1H-1,2,3-triazole-4-carboxylate) is unique due to its combination of a triazine core and triazole rings, which imparts distinct chemical and biological properties. This structural arrangement allows for versatile functionalization and diverse applications in various fields .
Properties
IUPAC Name |
ethyl 1-[4-[di(propan-2-yl)amino]-6-(4-ethoxycarbonyl-5-methyltriazol-1-yl)-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N10O4/c1-9-34-17(32)15-13(7)30(27-25-15)20-22-19(29(11(3)4)12(5)6)23-21(24-20)31-14(8)16(26-28-31)18(33)35-10-2/h11-12H,9-10H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAQOBCJELUDCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)N(C(C)C)C(C)C)N3C(=C(N=N3)C(=O)OCC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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